molecular formula C27H21NO2 B12887531 Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate CAS No. 20958-80-9

Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate

Cat. No.: B12887531
CAS No.: 20958-80-9
M. Wt: 391.5 g/mol
InChI Key: ZTOXUNYNBLFSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family. These compounds are known for their unique structural features and significant biological activities. The pyrrolo[2,1-a]isoquinoline core is a common structural motif in many natural products and synthetic molecules with potential pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This can lead to effects such as cell differentiation inhibition, cytotoxicity, and other biological activities .

Properties

CAS No.

20958-80-9

Molecular Formula

C27H21NO2

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate

InChI

InChI=1S/C27H21NO2/c1-2-30-27(29)24-23(20-12-5-3-6-13-20)26-22-16-10-9-11-19(22)17-18-28(26)25(24)21-14-7-4-8-15-21/h3-18H,2H2,1H3

InChI Key

ZTOXUNYNBLFSBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=CC3=CC=CC=C3C2=C1C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.